molecular formula C18H30N2O2S B4685368 N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(4-methylphenyl)methanesulfonamide

N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(4-methylphenyl)methanesulfonamide

Cat. No. B4685368
M. Wt: 338.5 g/mol
InChI Key: VCCIDYVNTMJLPZ-UHFFFAOYSA-N
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Description

N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(4-methylphenyl)methanesulfonamide, commonly known as EPM, is a chemical compound that has been widely used in scientific research due to its unique properties. EPM is a potent and selective blocker of the NMDA receptor, which is a key player in the regulation of synaptic plasticity and memory formation.

Mechanism of Action

EPM acts as a competitive antagonist of the NMDA receptor, binding to a specific site on the receptor and preventing the binding of glutamate, the endogenous ligand for the receptor. By blocking the NMDA receptor, EPM reduces the influx of calcium ions into the neuron, which is an important event in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
EPM has been shown to have a number of biochemical and physiological effects. In addition to its ability to block the NMDA receptor, EPM has been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to neuronal damage and cell death. EPM has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and growth of neurons.

Advantages and Limitations for Lab Experiments

One of the major advantages of using EPM in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the specific role of this receptor in various physiological and pathological processes. However, one of the limitations of using EPM is its relatively short half-life, which requires frequent dosing in experiments.

Future Directions

There are a number of future directions for the use of EPM in scientific research. One potential area of research is the role of the NMDA receptor in the development of psychiatric disorders such as depression and anxiety. EPM may also be useful in the development of novel treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the use of EPM in combination with other drugs may provide new insights into the complex interactions between different neurotransmitter systems in the brain.
In conclusion, EPM is a valuable tool for scientific research due to its unique properties as a selective blocker of the NMDA receptor. Its synthesis method is relatively straightforward, and it has been used extensively in the study of various physiological and pathological processes. While there are limitations to its use in lab experiments, there are a number of future directions for research in this area.

Scientific Research Applications

EPM has been used extensively in scientific research, particularly in the field of neuroscience. Its ability to selectively block the NMDA receptor has made it a valuable tool for studying the role of this receptor in various physiological and pathological processes. EPM has been used to investigate the role of the NMDA receptor in synaptic plasticity, learning and memory, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[3-(2-ethylpiperidin-1-yl)propyl]-1-(4-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2S/c1-3-18-7-4-5-13-20(18)14-6-12-19-23(21,22)15-17-10-8-16(2)9-11-17/h8-11,18-19H,3-7,12-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCIDYVNTMJLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CCCNS(=O)(=O)CC2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(4-methylphenyl)methanesulfonamide
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N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(4-methylphenyl)methanesulfonamide
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N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(4-methylphenyl)methanesulfonamide
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N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(4-methylphenyl)methanesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.